
An In-depth Physicochemical Characterization
of 7-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 7-Bromoindole

Cat. No.: B1273607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-Bromoindole is a substituted heterocyclic compound that serves as a valuable building block

in organic synthesis and medicinal chemistry.[1] As a derivative of indole, a core structure in

numerous biologically active molecules, 7-bromoindole provides a strategic handle for

chemical modification, particularly at the 7-position.[1] The presence of the bromine atom

facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of

complex molecular architectures for drug discovery and materials science.[1] It has also been

identified as a compound that can reduce the production of staphyloxanthin in Staphylococcus

aureus, suggesting potential applications as an anti-virulence agent.[2] This guide provides a

comprehensive overview of the physicochemical properties, spectroscopic data, and relevant

experimental protocols for 7-bromoindole.

Physicochemical Properties
The fundamental physicochemical properties of 7-bromoindole are summarized below. This

data is essential for its handling, storage, and application in experimental settings.
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Property Value References

CAS Number 51417-51-7 [3]

Molecular Formula C₈H₆BrN [4]

Molecular Weight 196.04 g/mol [4]

Appearance
Beige-yellow or brownish

crystalline powder
[1][4]

Melting Point 41-47 °C [3][4]

Boiling Point 85-86 °C @ 0.2 mmHg [3][4]

Density 1.66 g/cm³ [3][4]

Solubility Soluble in Methanol [4]

pKa 15.33 ± 0.30 (Predicted) [4]

logP (XLogP3) 3.5 [5]

Flash Point 113 °C (closed cup) / 145.5 °C [2][3]

Storage

Keep in a dark place, under an

inert atmosphere, at room

temperature. Light-sensitive.

[4]

Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of 7-
bromoindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1 ¹H NMR Spectrum (Expected)

While a fully assigned experimental spectrum for 7-bromoindole is not readily available in the

provided search results, the expected proton signals in a solvent like CDCl₃ would correspond

to the six protons on the indole ring system. The chemical shifts would be influenced by the

electron-withdrawing effect of the bromine atom and the heterocyclic ring structure.
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3.1.2 ¹³C NMR Spectrum

The following table presents the referenced carbon chemical shifts for 7-bromoindole.

Carbon Atom
Chemical Shift (δ,
ppm)

Solvent Reference

C2 (Not available) CDCl₃ [6]

C3 (Not available) CDCl₃ [6]

C3a (Not available) CDCl₃ [6]

C4 (Not available) CDCl₃ [6]

C5 (Not available) CDCl₃ [6]

C6 (Not available) CDCl₃ [6]

C7 (Not available) CDCl₃ [6]

C7a (Not available) CDCl₃ [6]

Note: Specific peak

assignments require

experimental data or

detailed spectral

analysis.

Infrared (IR) Spectroscopy (Expected)
An IR spectrum of 7-bromoindole would exhibit characteristic absorption bands corresponding

to its functional groups.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description

N-H Stretch 3400-3300 Medium to sharp band

C-H Stretch (Aromatic) 3100-3000
Multiple weak to medium

bands

C=C Stretch (Aromatic) 1600-1450
Multiple medium to strong

bands

C-N Stretch 1350-1250 Medium to strong band

C-Br Stretch 680-515 Weak to medium band

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 7-
bromoindole, the presence of a bromine atom results in a characteristic isotopic pattern.

Ion (m/z)
Proposed
Fragment

Expected Relative
Abundance

Notes

195/197 [M]⁺ (Molecular Ion) High

Isotopic pattern for

one bromine atom

(~1:1 ratio) will be

observed.[7]

116 [M - Br]⁺ Medium
Loss of the bromine

radical.

89 [M - Br - HCN]⁺ Medium

Subsequent loss of

hydrogen cyanide

from the pyrrole ring.

Experimental Protocols
Synthesis of 7-Bromoindole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1273607?utm_src=pdf-body
https://www.benchchem.com/product/b1273607?utm_src=pdf-body
https://www.benchchem.com/pdf/Mass_Spectrometry_Analysis_A_Comparative_Guide_to_tert_Butyl_7_bromo_1H_indole_1_carboxylate.pdf
https://www.benchchem.com/product/b1273607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A common method for synthesizing 7-bromoindole is via the decarboxylation of 7-
bromoindole-2-carboxylic acid.[2]

Protocol: Decarboxylation of 7-Bromoindole-2-carboxylic Acid

Setup: In a round-bottom flask equipped with a reflux condenser, add 7-bromoindole-2-

carboxylic acid and a high-boiling point solvent such as quinoline.

Catalyst: Add a catalytic amount of copper powder.

Reaction: Heat the mixture to reflux (typically 200-230 °C) and monitor the reaction by TLC

until the starting material is consumed. CO₂ evolution will be observed.

Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic

solvent (e.g., ethyl acetate) and wash with an acidic solution (e.g., 1M HCl) to remove the

quinoline.

Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium

sulfate.

Purification: Concentrate the organic phase under reduced pressure and purify the crude

product by column chromatography on silica gel.

Analytical Characterization Protocols
Protocol: NMR Sample Preparation and Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of purified 7-bromoindole in ~0.6 mL

of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. A

spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5

seconds are typical.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (~250 ppm) is required. A longer acquisition time with a relaxation delay

of 2-5 seconds and a significantly higher number of scans (e.g., 1024 or more) are

necessary to achieve a good signal-to-noise ratio.[8]
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Protocol: LC-MS Analysis

Sample Preparation: Prepare a dilute solution of 7-bromoindole (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Chromatography: Inject the sample onto a C18 analytical column.[9] Use a gradient elution

method, for example, starting with 10% acetonitrile in water (with 0.1% formic acid) and

ramping to 95% acetonitrile over several minutes.[9]

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in

positive ion mode to observe the [M+H]⁺ ion and its isotopic pattern.

Applications in Synthesis
7-Bromoindole is a versatile intermediate for creating more complex molecules, primarily

through palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Stille

couplings.[1] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds

at the 7-position of the indole core.

Cross-Coupling Reactions

7-Bromoindole
(Starting Material)

Suzuki Coupling
+ Boronic Acid/Ester

 Base, Solvent

Sonogashira Coupling
+ Terminal Alkyne

 Cu(I), Base

Stille Coupling
+ Organotin Reagent

 Solvent

Palladium Catalyst
(e.g., Pd(PPh₃)₄)

7-Aryl/Vinyl-indole
Derivative

7-Alkynyl-indole
Derivative

7-Aryl/Vinyl/Alkynyl-indole
Derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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